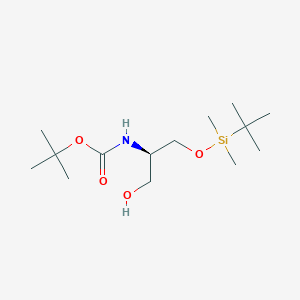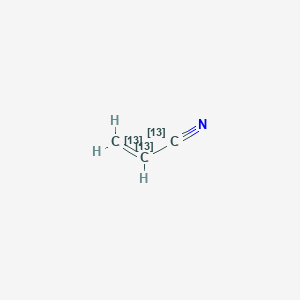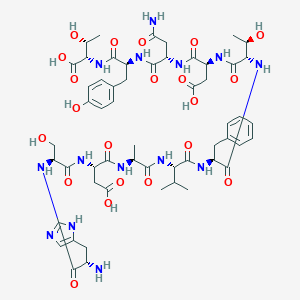
2-氨基-5-溴吡啶
概述
描述
科学研究应用
2-Amino-5-bromopyridine has a wide range of applications in scientific research:
作用机制
Target of Action
2-Amino-5-bromopyridine is a brominated aromatic amine reagent . It is primarily used for labeling of model reducing-end oligosaccharides via reductive amination . The primary targets of this compound are therefore reducing-end oligosaccharides.
Mode of Action
The compound interacts with its targets through a process known as reductive amination . In this process, the bromine atom in the 2-Amino-5-bromopyridine structure can participate in various coupling reactions, acting as an electrophile in palladium-catalyzed coupling reactions .
Biochemical Pathways
The compound is involved in the synthesis of polycyclic azaarenes . It has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . It has also been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .
Pharmacokinetics
It is known that the compound is soluble in methanol, chloroform, and ethyl acetate, and slightly soluble in water .
Result of Action
The result of the action of 2-Amino-5-bromopyridine is the formation of labeled reducing-end oligosaccharides . This labeling allows for the study and identification of these oligosaccharides in various biochemical processes.
生化分析
Biochemical Properties
The structure of 2-Amino-5-bromopyridine allows it to participate in various organic transformations. For instance, the bromine atom in the structure can participate in various coupling reactions, acting as an electrophile in palladium-catalyzed coupling reactions .
Molecular Mechanism
The molecular mechanism of 2-Amino-5-bromopyridine is largely dependent on the specific reactions it is involved in. In palladium-catalyzed coupling reactions, for example, the bromine atom reacts with nucleophiles such as organoboron compounds or alkynes to form coupled products .
准备方法
Synthetic Routes and Reaction Conditions: 2-Amino-5-bromopyridine can be synthesized through several methods. One common approach involves the bromination of 2-aminopyridine using bromine or a brominating agent under controlled conditions . Another method includes the reduction of 2-amino-5-bromo-3-nitropyridine using reducing agents such as iron and aqueous acidified ethanol .
Industrial Production Methods: Industrial production of 2-Amino-5-bromopyridine often involves large-scale bromination reactions, followed by purification steps such as distillation, washing, and recrystallization to obtain the final product with high purity .
化学反应分析
Types of Reactions: 2-Amino-5-bromopyridine undergoes various types of chemical reactions, including:
Reductive Amination: This compound can be used in reductive amination reactions to label model reducing-end oligosaccharides.
Common Reagents and Conditions:
Suzuki Coupling Reaction: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an organoboron compound.
Sonogashira Coupling Reaction: Requires a palladium catalyst, a copper co-catalyst, and an alkyne.
Major Products:
相似化合物的比较
- 2-Amino-5-chloropyridine
- 2-Amino-5-iodopyridine
- 2-Amino-4-bromopyridine
- 2-Amino-3-bromopyridine
- 2-Amino-6-bromopyridine
Comparison: 2-Amino-5-bromopyridine is unique due to its specific bromine substitution at the 5-position, which imparts distinct reactivity compared to other halogenated pyridines. For example, 2-Amino-5-iodopyridine may exhibit different reactivity due to the larger size and different electronic properties of the iodine atom . Similarly, 2-Amino-5-chloropyridine may have different reaction conditions and products due to the presence of chlorine instead of bromine .
属性
IUPAC Name |
5-bromopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOLHUGPTDEKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Record name | 2-amino-5-bromopyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022144 | |
| Record name | 2-Amino-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-97-5 | |
| Record name | 2-Amino-5-bromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1072-97-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-pyridylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-BROMOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5QE8XW52U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Amino-5-bromopyridine?
A: 2-Amino-5-bromopyridine has the molecular formula C5H5BrN2 and a molecular weight of 173.01 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize 2-Amino-5-bromopyridine?
A: Researchers frequently employ techniques such as IR, UV–Vis, 1H NMR, and 13C NMR spectroscopy to characterize 2-Amino-5-bromopyridine and its derivatives. [, , , , ]
Q3: Are there any notable structural features of 2-Amino-5-bromopyridine revealed by crystallographic studies?
A: X-ray diffraction analyses reveal that 2-Amino-5-bromopyridine often participates in halogen bonding interactions. For example, in trezimide and tennimide macrocycles, the bromine atom engages in short C–Br⋯OCcarbonyl and C–Br⋯Naromatic halogen bonds, influencing the supramolecular assembly of these structures. []
Q4: Can 2-Amino-5-bromopyridine be used as a building block for synthesizing other compounds?
A: Absolutely. 2-Amino-5-bromopyridine serves as a valuable starting material for constructing a diverse range of compounds. For instance, it acts as a precursor in synthesizing substituted pyridine derivatives through reactions like the one-pot three-component interaction with ylidenecyanoacetamides (or ylidenemalononitriles), malononitrile, and (S)-(-)-1-phenylethylamine. []
Q5: Is the bromine atom in 2-Amino-5-bromopyridine easily substituted?
A: The reactivity of the bromine atom can be influenced by reaction conditions and catalysts. Studies have shown that palladium-catalyzed amination of 2,5-dibromopyridine selectively substitutes the bromine at the 2-position, yielding 2-amino-5-bromopyridine as the major product. []
Q6: Are there methods for regioselectively functionalizing 2-Amino-5-bromopyridine?
A: Yes, a combination of directed metalation and halogen/magnesium exchange reactions can be employed to achieve regioselective functionalization of 2-Amino-5-bromopyridine at different ring positions. []
Q7: Does 2-Amino-5-bromopyridine have any known biological activity?
A: While 2-Amino-5-bromopyridine itself might not possess potent biological activity, it serves as a crucial building block for synthesizing biologically relevant molecules. One example is its use in preparing pyridine C-nucleoside phosphoramidites, which are valuable tools for investigating the role of cytosine in RNA. []
Q8: Can 2-Amino-5-bromopyridine be incorporated into metal complexes?
A: Yes, it readily coordinates with metal ions. Research demonstrates the synthesis of copper(II) and cobalt(II) complexes using 2-Amino-5-bromopyridine as a ligand. These complexes exhibit interesting spectroscopic and magnetic properties. []
Q9: Are there any potential applications of 2-Amino-5-bromopyridine-containing metal complexes?
A: Palladium complexes incorporating pyridine ligands substituted with 2-Amino-5-bromopyridine have shown promise as potential anti-hepatocellular carcinoma agents against human HepG2 cells. []
Q10: How is computational chemistry used to study 2-Amino-5-bromopyridine?
A: Computational methods, including DFT calculations, are employed to investigate various aspects of 2-Amino-5-bromopyridine, such as predicting the regioselectivity of reactions involving this compound. These calculations can provide insights into the electronic factors governing reactivity. []
Q11: What are the environmental implications of using 2-Amino-5-bromopyridine?
A: While specific data on the environmental impact of 2-Amino-5-bromopyridine might be limited, it's crucial to consider its potential effects and explore strategies for responsible waste management and recycling. Research into biodegradable alternatives could contribute to mitigating any negative environmental impacts. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid](/img/structure/B118787.png)
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B118788.png)
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)



